molecular formula C14H19NO5S B5867540 1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid

1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid

Cat. No. B5867540
M. Wt: 313.37 g/mol
InChI Key: PUNONOLVCUFWTK-UHFFFAOYSA-N
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Patent
US06117870

Procedure details

Subsequently, the same procedure as in Reference Example 4 was repeated except that the ethyl 1-[N-(3,4-methylenedioxyphenylcarbonyl)amino]cyclohexanecarboxylate was replaced by 1.0 g (2.5 mmol) of phenylmethyl 1-[N-(4-methoxybenzenesulfonyl)amino]cyclohexanecarboxylate, whereby 450 mg of the captioned 1-[N-(4-methoxybenzenesulfonyl)amino]cyclohexanecarboxylic acid was obtained in a yield of 26%.
Name
ethyl 1-[N-(3,4-methylenedioxyphenylcarbonyl)amino]cyclohexanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phenylmethyl 1-[N-(4-methoxybenzenesulfonyl)amino]cyclohexanecarboxylate
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1OC2C=CC(C(NC3(C(OCC)=O)CCCCC3)=O)=CC=2O1.[CH3:24][O:25][C:26]1[CH:31]=[CH:30][C:29]([S:32]([NH:35][C:36]2([C:42]([O:44]CC3C=CC=CC=3)=[O:43])[CH2:41][CH2:40][CH2:39][CH2:38][CH2:37]2)(=[O:34])=[O:33])=[CH:28][CH:27]=1>>[CH3:24][O:25][C:26]1[CH:31]=[CH:30][C:29]([S:32]([NH:35][C:36]2([C:42]([OH:44])=[O:43])[CH2:41][CH2:40][CH2:39][CH2:38][CH2:37]2)(=[O:34])=[O:33])=[CH:28][CH:27]=1

Inputs

Step One
Name
ethyl 1-[N-(3,4-methylenedioxyphenylcarbonyl)amino]cyclohexanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C(=O)NC1(CCCCC1)C(=O)OCC
Step Two
Name
phenylmethyl 1-[N-(4-methoxybenzenesulfonyl)amino]cyclohexanecarboxylate
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)NC1(CCCCC1)C(=O)OCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)(=O)NC1(CCCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.